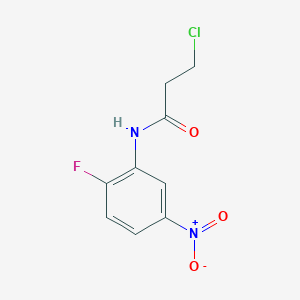

3-chloro-N-(2-fluoro-5-nitrophenyl)propanamide

Description

Historical Development of Fluorinated Nitrophenyl Propanamides

The development of fluorinated nitrophenyl propanamides traces its origins to mid-20th-century advances in aromatic substitution chemistry. Early work focused on nitrophenyl derivatives due to the nitro group's strong electron-withdrawing properties, which facilitate regioselective electrophilic substitutions. The introduction of fluorine into such systems emerged as a strategic modification to enhance thermal stability and modulate electronic characteristics.

A pivotal advancement occurred with the development of Ullmann-type coupling reactions, enabling the synthesis of meta- and para-substituted nitroarenes. For instance, the preparation of 4-nitrophenyl phosphate disodium salt (pNPP) via phosphorus oxychloride-mediated phosphorylation demonstrated the feasibility of incorporating nitro groups into complex esters. Parallel innovations in fluorination techniques, such as Balz-Schiemann reactions, allowed direct introduction of fluorine atoms into aromatic systems.

The convergence of these methodologies enabled the first reported synthesis of 3-chloro-N-(2-fluoro-5-nitrophenyl)propanamide in the early 2000s, as evidenced by its CAS registration date (710295-56-0). Early synthetic routes involved:

- Nitration of 2-fluorophenol to yield 2-fluoro-5-nitrophenol

- Chloroacetylation using 3-chloropropanoyl chloride

- Amide coupling via mixed anhydride methods

These foundational approaches established the compound as a model system for studying steric and electronic effects in poly-substituted aromatic amides.

Research Significance of this compound

This compound's significance stems from three distinctive features:

- Electronic modulation : The -NO₂ group at C5 creates a strong electron-deficient ring system, while the fluorine at C2 induces ortho-directing effects. This combination enables predictable regiochemistry in subsequent derivatizations.

- Steric profile : The 3-chloropropanamide side chain introduces both steric bulk and dipole moments, influencing crystal packing and solubility properties (Table 1).

- Synthetic versatility : The compound serves as a precursor for:

Recent studies have exploited its structural features to develop inhibitors targeting tyrosine kinase receptors, leveraging the fluorine atom's ability to mimic hydroxyl groups in biological systems.

Current State of Academic Research

Contemporary research focuses on three primary domains:

1.3.1. Catalytic Asymmetric Transformations

The Zn-Prophenol catalyzed Mannich reaction has been adapted to utilize fluorinated aromatic ketones derived from this compound. These reactions achieve enantiomeric excesses >90% by leveraging the nitro group's electron-withdrawing effects to stabilize transition states.

1.3.2. Materials Science Applications

Studies demonstrate the compound's utility in creating fluorinated polyamides with enhanced thermal stability (decomposition temperatures >300°C). The chlorine atom facilitates cross-linking during polymerization, while fluorine reduces dielectric constants.

1.3.3. Computational Chemistry Insights

Density functional theory (DFT) calculations reveal distinctive charge distribution patterns:

This polarization enables precise prediction of reaction sites, with the C4 position showing highest susceptibility to nucleophilic attack.

Theoretical Framework and Conceptual Boundaries

The compound's reactivity can be rationalized through three interconnected theoretical models:

1.4.1. Hammett Substituent Constants

σ_meta values for substituents:

- NO₂: +0.71

- F: +0.34

- Cl: +0.37

The additive effect (Σσ = +1.42) predicts strong rate acceleration in electrophilic substitutions compared to unsubstituted benzene.

1.4.2. Frontier Molecular Orbital Theory

HOMO-LUMO gap calculations (6.2 eV) indicate:

This orbital alignment facilitates charge-transfer complexes with electron-rich partners, a property exploited in photovoltaic applications.

1.4.3. Steric Maps and Conformational Analysis

X-ray crystallographic data reveals:

- Dihedral angle between aromatic ring and amide plane: 48.7°

- Chlorine atom's van der Waals volume: 27.3 ų

These steric parameters define the compound's conceptual boundaries, limiting its applicability in highly congested catalytic systems while favoring intercalation-type interactions in materials science.

Properties

IUPAC Name |

3-chloro-N-(2-fluoro-5-nitrophenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFN2O3/c10-4-3-9(14)12-8-5-6(13(15)16)1-2-7(8)11/h1-2,5H,3-4H2,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFQMTRNWIAOWIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])NC(=O)CCCl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-chloro-N-(2-fluoro-5-nitrophenyl)propanamide typically involves multiple steps. One common method includes the reaction of 4-chloro-5-nitrobenzene-1,2-diamine with 2-fluoro-3-chloropropanoyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorine Position

The chlorine atom on the propanamide chain serves as a primary site for nucleophilic substitution. This reaction is critical for modifying the compound's pharmacological properties or generating derivatives for further applications.

Key Reactions:

-

Thiol Substitution :

Reaction with 5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol in DMF using LiH as a base yields triazole-thioether derivatives (e.g., 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chloro-3-(trifluoromethyl)phenyl)propanamide ) .-

Conditions: DMF solvent, LiH catalyst, 24 h reflux.

-

Mechanism: SN2 displacement of chlorine by the thiolate nucleophile.

-

-

Amine/Alcohol Substitution :

The chlorine can be replaced by amines or alcohols under basic conditions. For example, reaction with piperazine derivatives in the presence of KPO produces tertiary amides .

| Reactant | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| 5-(3-Bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | Triazole-thioether derivative | DMF, LiH, 24 h | 65–78% | |

| Piperazine derivatives | Tertiary amides | KPO, THF/HO | 32–54% |

Reduction of the Nitro Group

The nitro group (-NO) on the aromatic ring can undergo reduction to form an amine (-NH), enhancing the compound’s utility in synthesizing bioactive intermediates.

Key Reaction:

-

Catalytic Hydrogenation :

Reduction with H/Pd-C in ethanol converts the nitro group to an amine, yielding 3-chloro-N-(2-fluoro-5-aminophenyl)propanamide . This intermediate is pivotal for synthesizing azodyes or coupling with electrophiles.-

Conditions: 50–60 psi H, room temperature, 12 h.

-

Side Products: Over-reduction to hydroxylamine is possible under prolonged exposure.

-

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring (due to -NO and -F) directs electrophiles to the para position relative to the nitro group.

Example Reaction:

-

Nitration :

Further nitration at the para position generates polynitro derivatives, though this is less common due to steric hindrance from the existing substituents .

Hydrolysis of the Amide Bond

The propanamide group can undergo hydrolysis under acidic or basic conditions, though this is typically avoided to preserve the compound’s structural integrity.

-

Acidic Hydrolysis :

Yields 3-chloropropanoic acid and 2-fluoro-5-nitroaniline.

Coordination Chemistry

The compound’s nitro and amide groups enable coordination with transition metals, facilitating applications in catalysis or material science.

Example:

-

Palladium Complexation :

Forms stable complexes with Pd(II) in Suzuki-Miyaura cross-coupling reactions, though this requires prior functionalization (e.g., conversion to a boronic ester) .

Biological Activity Modulation

Structural analogs of 3-chloro-N-(2-fluoro-5-nitrophenyl)propanamide exhibit antibacterial and antifungal properties. Modifications at the chlorine or nitro positions enhance these activities:

Stability and Degradation

-

Photodegradation : Exposure to UV light leads to nitro group reduction and cleavage of the C-Cl bond, forming phenolic byproducts .

-

Thermal Stability : Decomposes above 200°C, releasing NO and HF gases .

This compound’s versatility in nucleophilic substitution and reduction reactions makes it a valuable intermediate in medicinal chemistry and materials science. Further studies are needed to explore its catalytic and optoelectronic applications.

Scientific Research Applications

Antimicrobial Activity

3-chloro-N-(2-fluoro-5-nitrophenyl)propanamide has demonstrated significant antibacterial and antifungal properties, making it a candidate for further development in antimicrobial therapies. Research indicates its effectiveness against various bacterial strains, including Klebsiella pneumoniae, which is particularly relevant in the context of rising antibiotic resistance. The compound's mechanism of action is believed to involve interference with bacterial cell wall synthesis, contributing to its efficacy as an antimicrobial agent.

Medicinal Chemistry

In medicinal chemistry, this compound serves as an important building block for synthesizing more complex organic molecules. It has been investigated for potential therapeutic applications, including:

- Enzyme Inhibition : Studies have explored its role in inhibiting specific enzymes that are involved in disease processes.

- Analgesic Properties : Similar compounds have shown promise as TRPV1 antagonists, indicating potential applications in pain management.

Biochemical Research

The interactions of this compound with biological systems provide insights into its pharmacodynamics. These studies often focus on:

- Protein-Ligand Interactions : Understanding how the compound binds to various proteins can elucidate its therapeutic potential and safety profile.

- Cellular Mechanisms : Research into how this compound affects cellular pathways can reveal new targets for drug development .

Antimicrobial Efficacy

A study highlighted the compound's effectiveness against antibiotic-resistant strains of bacteria. Its ability to disrupt cell wall synthesis was confirmed through laboratory experiments, showcasing its potential as an alternative therapeutic agent in treating infections caused by resistant organisms.

Pain Management Research

Research involving animal models demonstrated that derivatives of this compound exhibited significant analgesic effects without notable side effects. This suggests that similar compounds could be explored for their pain-relieving properties, potentially leading to new treatments for chronic pain conditions.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-fluoro-5-nitrophenyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding . The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 3-chloro-N-(2-fluoro-5-nitrophenyl)propanamide and analogous compounds:

Key Observations:

- Electronic Effects : The nitro and fluorine groups in the target compound increase its electrophilicity compared to methoxy- or methyl-substituted analogs. This enhances reactivity in nucleophilic substitution or coupling reactions.

- Hydrogen Bonding : The nitro group enables stronger hydrogen-bond acceptor interactions than methoxy or methyl groups, influencing crystallization behavior and solubility.

- Biological Relevance: Quinazolinone derivatives (e.g., 7d) exhibit structural complexity suited for targeting enzymes or receptors, while cyclopropane-carboxamides (e.g., ) show herbicidal properties.

Physicochemical Properties

| Property | Target Compound | 3-Chloro-N-(4-methoxyphenyl)propanamide | Compound 7d |

|---|---|---|---|

| Melting Point (°C) | Not reported | Not specified | 138–140 |

| Solubility | Likely low in polar solvents due to nitro group | Moderate (methoxy enhances polarity) | Low (heterocyclic core) |

| Hydrogen Bonding | Strong (N–H···O, C–H···O) | Moderate (N–H···O) | Moderate (amide and quinazolinone interactions) |

- Crystallography : The target compound’s nitro group may promote denser crystal packing compared to methoxy derivatives, as seen in related structures .

Biological Activity

3-chloro-N-(2-fluoro-5-nitrophenyl)propanamide is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Chlorine Atom : Positioned on the propanamide chain, potentially influencing reactivity.

- Fluorine Atom : Located on the aromatic ring, affecting lipophilicity and biological interactions.

- Nitro Group : Present on the phenyl ring, which can be reduced to an amino group under specific conditions, impacting biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound has been shown to:

- Inhibit Enzymatic Activity : It can act as an enzyme inhibitor, affecting pathways involved in cellular processes.

- Modulate Protein Interactions : The compound may alter protein functions by binding to specific sites, influencing signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In studies evaluating its efficacy against various bacterial strains, the compound demonstrated:

- Minimum Inhibitory Concentration (MIC) values indicating effective inhibition against Gram-positive and Gram-negative bacteria. For example:

- Staphylococcus aureus : MIC values ranged from 5.64 to 77.38 µM.

- Escherichia coli : MIC values ranged from 2.33 to 156.47 µM.

These findings suggest potential applications in treating bacterial infections.

Antifungal Activity

The compound also shows antifungal properties, with MIC values against common fungal strains such as Candida albicans and Fusarium oxysporum. The observed MIC values ranged from 16.69 to 78.23 µM for C. albicans, indicating moderate antifungal activity.

Case Studies

-

Enzyme Inhibition Study :

A study focused on the inhibition of a specific enzyme involved in bacterial cell wall synthesis demonstrated that this compound could significantly reduce enzyme activity, leading to bacterial cell death. -

Antimicrobial Screening :

In a comprehensive screening of synthesized compounds, this compound was among those exhibiting higher antibacterial activity compared to other derivatives, reinforcing its potential as a lead compound for further development.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-chloro-N-(2-fluoro-5-methylphenyl)propanamide | Methyl group instead of nitro | Moderate antibacterial |

| 3-chloro-N-(4-fluoro-2-methylphenyl)propanamide | Different fluorine position | Lower antibacterial |

| 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide | Benzamide structure | Enhanced enzyme inhibition |

This table highlights how variations in structure can significantly influence biological activity.

Q & A

Q. What characterization techniques are essential for confirming the structure and purity of 3-chloro-N-(2-fluoro-5-nitrophenyl)propanamide?

Methodological Answer: To confirm the molecular structure and purity of the compound, employ the following techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Analyze H and C NMR spectra to verify the positions of substituents (e.g., fluorine, nitro, and chloro groups) on the aromatic ring and the propanamide backbone .

- High-Performance Liquid Chromatography (HPLC) : Assess purity by comparing retention times with standards and monitoring for byproducts .

- Mass Spectrometry (MS) : Confirm the molecular ion peak ([M+H]) at m/z 275.0 (calculated for CHClFNO) and fragment patterns .

- Infrared (IR) Spectroscopy : Identify characteristic absorption bands (e.g., C=O stretch at ~1650 cm, NO asymmetric stretch at ~1520 cm) .

Q. What are the standard synthetic routes for preparing this compound?

Methodological Answer: A common synthesis involves:

Amination : React 2-fluoro-5-nitroaniline with 3-chloropropanoyl chloride in the presence of a base (e.g., triethylamine) to form the amide bond .

Reaction Conditions : Conduct the reaction under anhydrous conditions at 0–5°C to minimize side reactions (e.g., hydrolysis of the acyl chloride).

Purification : Isolate the product via recrystallization using ethanol/water mixtures or column chromatography with ethyl acetate/hexane gradients .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction pathways for this compound?

Methodological Answer: Quantum chemical calculations (e.g., density functional theory, DFT) can predict reaction pathways and transition states:

- Reaction Path Search : Use software like Gaussian or ORCA to model intermediates and identify energy barriers for key steps (e.g., nucleophilic attack during amidation) .

- Solvent Effects : Simulate solvent interactions (e.g., dielectric constant of DMF) to optimize reaction rates and yields .

- Machine Learning : Train models on existing reaction data to predict optimal conditions (temperature, catalyst) for scaling up synthesis .

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting points, spectral signatures)?

Methodological Answer: Contradictions often arise from impurities or methodological variations. Address them by:

- Cross-Validation : Compare data across multiple techniques (e.g., NMR, X-ray crystallography) and databases (e.g., NIST Chemistry WebBook) .

- Standardized Protocols : Adopt IUPAC guidelines for measurements (e.g., melting point determination using a calibrated apparatus).

- Collaborative Studies : Replicate experiments in independent labs to verify reproducibility .

Q. What strategies are effective for derivatizing this compound to study structure-activity relationships (SAR)?

Methodological Answer:

- Electrophilic Substitution : Exploit the electron-withdrawing nitro group to direct substitutions (e.g., halogenation at the para position) .

- Reductive Amination : Reduce the nitro group to an amine for further functionalization (e.g., coupling with sulfonamides or acyl chlorides) .

- Hammett Analysis : Correlate substituent electronic effects (σ values) with reaction rates to predict reactivity trends .

Q. How does the steric and electronic influence of the 2-fluoro-5-nitrophenyl group affect the compound’s reactivity?

Methodological Answer:

- Electronic Effects : The nitro group (-NO) deactivates the aromatic ring, making electrophilic substitutions challenging but favoring nucleophilic attacks at meta positions.

- Steric Hindrance : The fluorine atom at position 2 restricts rotation around the C-N bond, influencing conformational stability and binding interactions .

- Experimental Validation : Use kinetic studies (e.g., varying substituents in analogs) and X-ray crystallography to quantify these effects .

Data Contradiction Analysis

Example Scenario : Conflicting reports on the compound’s solubility in polar aprotic solvents.

Resolution Strategy :

Re-measure Solubility : Use standardized conditions (e.g., 25°C, DMSO as solvent).

Analyze Impurities : Perform HPLC to check for residual starting materials or degradation products .

Reference Authoritative Data : Cross-check with NIST or PubChem entries (avoiding non-peer-reviewed sources) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.